molecular formula C11H12ClN3O B2721467 4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 1178329-57-1

4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B2721467
CAS No.: 1178329-57-1
M. Wt: 237.69
InChI Key: HTWSBKFOSNUCIW-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that features a chloro-substituted aniline ring and an oxadiazole moiety. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen atoms, imparts unique chemical properties to the compound. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by its attachment to the aniline derivative. One common method involves the reaction of a substituted benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the oxadiazole derivative .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: The chloro group can be reduced to a corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline is primarily related to its interaction with biological targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison: 4-Chloro-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)aniline is unique due to the specific substitution pattern on the aniline ring and the presence of the isopropyl group on the oxadiazole ring. This combination of substituents can result in distinct chemical and biological properties compared to other oxadiazole derivatives .

Properties

IUPAC Name

4-chloro-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-6(2)10-14-11(16-15-10)8-5-7(13)3-4-9(8)12/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWSBKFOSNUCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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